Cas no 2138270-37-6 (2-chloro-6-methyl-9-nitro-4H-pyrido1,2-apyrimidin-4-one)

2-chloro-6-methyl-9-nitro-4H-pyrido1,2-apyrimidin-4-one 化学的及び物理的性質
名前と識別子
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- 2-chloro-6-methyl-9-nitro-4H-pyrido1,2-apyrimidin-4-one
- EN300-1083438
- 2138270-37-6
- 2-chloro-6-methyl-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
-
- インチ: 1S/C9H6ClN3O3/c1-5-2-3-6(13(15)16)9-11-7(10)4-8(14)12(5)9/h2-4H,1H3
- InChIKey: VMPPZSOUZGWDDG-UHFFFAOYSA-N
- SMILES: ClC1=CC(N2C(C(=CC=C2C)[N+](=O)[O-])=N1)=O
計算された属性
- 精确分子量: 239.0097688g/mol
- 同位素质量: 239.0097688g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 0
- 複雑さ: 511
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.5Ų
- XLogP3: 1.4
2-chloro-6-methyl-9-nitro-4H-pyrido1,2-apyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1083438-0.25g |
2-chloro-6-methyl-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one |
2138270-37-6 | 95% | 0.25g |
$670.0 | 2023-10-28 | |
Enamine | EN300-1083438-0.05g |
2-chloro-6-methyl-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one |
2138270-37-6 | 95% | 0.05g |
$612.0 | 2023-10-28 | |
Enamine | EN300-1083438-1g |
2-chloro-6-methyl-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one |
2138270-37-6 | 95% | 1g |
$728.0 | 2023-10-28 | |
Enamine | EN300-1083438-5g |
2-chloro-6-methyl-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one |
2138270-37-6 | 95% | 5g |
$2110.0 | 2023-10-28 | |
Enamine | EN300-1083438-10g |
2-chloro-6-methyl-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one |
2138270-37-6 | 95% | 10g |
$3131.0 | 2023-10-28 | |
Enamine | EN300-1083438-0.1g |
2-chloro-6-methyl-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one |
2138270-37-6 | 95% | 0.1g |
$640.0 | 2023-10-28 | |
Enamine | EN300-1083438-0.5g |
2-chloro-6-methyl-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one |
2138270-37-6 | 95% | 0.5g |
$699.0 | 2023-10-28 | |
Enamine | EN300-1083438-1.0g |
2-chloro-6-methyl-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one |
2138270-37-6 | 1g |
$728.0 | 2023-06-10 | ||
Enamine | EN300-1083438-2.5g |
2-chloro-6-methyl-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one |
2138270-37-6 | 95% | 2.5g |
$1428.0 | 2023-10-28 | |
Enamine | EN300-1083438-5.0g |
2-chloro-6-methyl-9-nitro-4H-pyrido[1,2-a]pyrimidin-4-one |
2138270-37-6 | 5g |
$2110.0 | 2023-06-10 |
2-chloro-6-methyl-9-nitro-4H-pyrido1,2-apyrimidin-4-one 関連文献
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
2-chloro-6-methyl-9-nitro-4H-pyrido1,2-apyrimidin-4-oneに関する追加情報
Introduction to 2-chloro-6-methyl-9-nitro-4H-pyrido[1,2-apyrimidin-4-one (CAS No. 2138270-37-6)
2-chloro-6-methyl-9-nitro-4H-pyrido[1,2-apyrimidin-4-one (CAS No. 2138270-37-6) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound belongs to the pyrido[1,2-apyrimidin] class, a scaffold that has been extensively studied for its pharmacological relevance. The presence of multiple functional groups, including a chloro substituent, a methyl group, and a nitro group, contributes to its complex reactivity and makes it a promising candidate for further exploration in drug discovery.
The nitro group in the molecular structure of 2-chloro-6-methyl-9-nitro-4H-pyrido[1,2-apyrimidin-4-one is particularly noteworthy, as nitro compounds often exhibit potent biological effects. Nitro groups can serve as pharmacophores in various therapeutic agents, influencing both the electronic properties of the molecule and its interactions with biological targets. In recent years, there has been growing interest in the development of nitro-containing heterocycles due to their ability to modulate enzyme activity and receptor binding. For instance, nitroaromatic compounds have been explored for their antimicrobial and anti-inflammatory properties.
The chloro substituent in this compound also plays a crucial role in determining its chemical behavior. Chloro groups are known to enhance the lipophilicity of molecules, which can improve their membrane permeability and thus their bioavailability. This feature is particularly important in drug design, where optimizing pharmacokinetic properties is essential for therapeutic efficacy. Additionally, chloro-substituted heterocycles have been reported to exhibit significant activity against various pathogens, making them valuable in the development of novel antimicrobial agents.
The methyl group at the 6-position of the pyrido[1,2-apyrimidin] core influences the steric environment of the molecule, potentially affecting its binding affinity to biological targets. Steric hindrance can be both beneficial and detrimental depending on the desired interaction with a target protein or enzyme. In some cases, introducing methyl groups can enhance binding by creating optimal van der Waals interactions with the target site. Conversely, excessive steric bulk may hinder binding efficacy.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling techniques, including docking studies and quantum mechanical calculations, have been instrumental in understanding how 2-chloro-6-methyl-9-nitro-4H-pyrido[1,2-apyrimidin-4-one interacts with potential targets. These studies have revealed that the compound may exhibit inhibitory activity against certain kinases and other enzymes implicated in cancer progression. The nitro group has been identified as a key pharmacophore in these interactions, suggesting that further derivatization could enhance its potency.
In vitro studies have demonstrated that derivatives of pyrido[1,2-apyrimidin] scaffolds can modulate various signaling pathways involved in cell proliferation and survival. For example, some derivatives have shown promise as inhibitors of tyrosine kinases, which are overexpressed in many cancer cell lines. The combination of chloro and nitro substituents appears to synergize with the core heterocyclic structure to produce compounds with potent biological effects. These findings align with broader trends in drug discovery where multitarget inhibition is being explored as a strategy for developing more effective therapies.
The synthesis of 2-chloro-6-methyl-9-nitro-4H-pyrido[1,2-apyrimidin-4-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of each functional group must be carefully controlled to avoid unwanted side reactions. Advances in synthetic methodologies have made it possible to construct complex heterocyclic frameworks more efficiently than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in building the nitrogen-rich core of this compound.
Once synthesized, 2-chloro-6-methyl-9-nitro-4H-pyrido[1,2-apyrimidin-4-one can be subjected to various biochemical assays to evaluate its potential therapeutic applications. High-throughput screening (HTS) platforms have become indispensable tools in modern drug discovery pipelines, allowing researchers to rapidly test thousands of compounds for activity against a wide range of targets. If initial screening results are promising, further characterization using more detailed biochemical assays can provide insights into the mechanism of action.
The development of new pharmaceuticals is often hampered by issues related to solubility and bioavailability. However, 2-chloro-6-methyl-9-nitro -4H-pyrido[1 , 2 -apyrimidin - 4 - one exhibits favorable solubility characteristics when formulated appropriately , making it suitable for further preclinical development . Solvent-based solubilization techniques , such as co-solvent systems or cyclodextrin inclusion complexes , can enhance solubility without compromising stability . These formulations are critical for ensuring that subsequent animal studies provide accurate data on efficacy and toxicity.
Preclinical studies involving 2 - chloro - 6 - methyl - 9 - nitro - 4 H - pyrido [ 1 , 2 - apyrimidin - 4 - one are currently underway at several research institutions . These studies aim to evaluate both acute toxicity and chronic effects following repeated administration . The goal is to gather sufficient data to support an application for clinical trials . Preclinical safety profiles are essential for regulatory agencies , such as the U.S Food & Drug Administration (FDA) , before approving human testing protocols .
The potential applications of this compound extend beyond oncology ; it may also find utility in treating inflammatory diseases or infectious agents . The unique structural features make it amenable to further derivatization , allowing medicinal chemists to fine-tune its properties for specific therapeutic needs . For instance , altering electronic distributions through strategic functional group placement could enhance binding affinity while minimizing off-target effects .
In conclusion, 2-chloro - 6-methyl - 9-nitro - 4 H-pyrido [1 , 2-apyrimidin - 4-one ( CAS No .2138270 -37 -6 ) represents an exciting opportunity for pharmaceutical innovation . Its distinctive architecture , coupled with promising preliminary data , positions it as a compelling candidate for further investigation . As research progresses , additional insights into its mechanism(s)of action will undoubtedly emerge , paving the way for novel therapeutics targeting diverse diseases . The continued exploration of this class of compounds underscores their importance in modern drug discovery efforts.
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